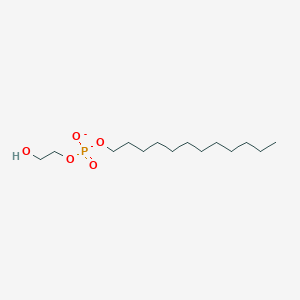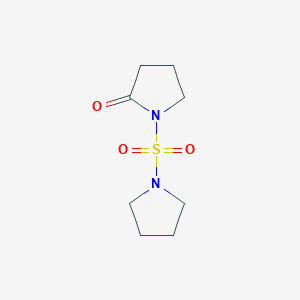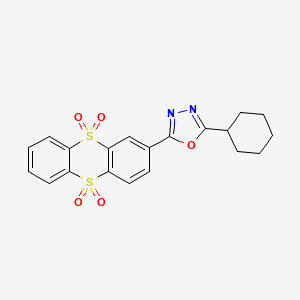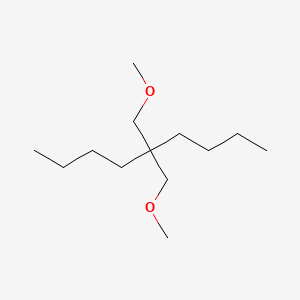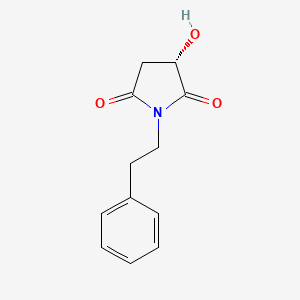
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a pyrrolidinedione core with a hydroxy group and a phenylethyl substituent. It is a chiral molecule, with the (3S) configuration indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinedione precursor with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinedione core but lacking the hydroxy and phenylethyl substituents.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinedione core.
Uniqueness
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is unique due to its specific substituents and chiral configuration, which confer distinct chemical and biological properties. Its hydroxy and phenylethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
172276-66-3 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-10-8-11(15)13(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
PEGBUFSLBLGCOS-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N(C1=O)CCC2=CC=CC=C2)O |
Kanonische SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


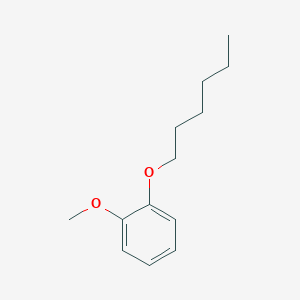
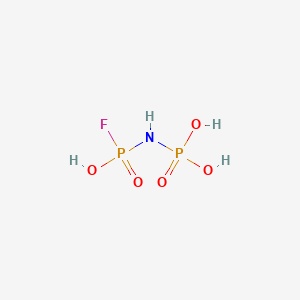
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)

![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)



